Calcium glubionate

Description

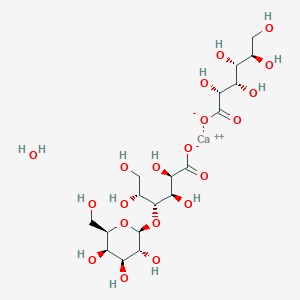

Structure

2D Structure

Properties

CAS No. |

12569-38-9 |

|---|---|

Molecular Formula |

C18H34CaO20 |

Molecular Weight |

610.5 g/mol |

IUPAC Name |

calcium;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate;(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoate;hydrate |

InChI |

InChI=1S/C12H22O12.C6H12O7.Ca.H2O/c13-1-3(15)10(7(18)8(19)11(21)22)24-12-9(20)6(17)5(16)4(2-14)23-12;7-1-2(8)3(9)4(10)5(11)6(12)13;;/h3-10,12-20H,1-2H2,(H,21,22);2-5,7-11H,1H2,(H,12,13);;1H2/q;;+2;/p-2/t3-,4-,5+,6+,7-,8-,9-,10-,12+;2-,3-,4+,5-;;/m11../s1 |

InChI Key |

OKRXSXDSNLJCRS-NLOQLBMISA-L |

SMILES |

C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)[O-])O)O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.O.[Ca+2] |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C(=O)[O-])O)O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.O.[Ca+2] |

Canonical SMILES |

C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)[O-])O)O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.O.[Ca+2] |

Other CAS No. |

12569-38-9 |

Synonyms |

(4-O-β-D-Galactopyranosyl-D-gluconato)(D-gluconato)calcium Monohydrate; 4-O-β-D-Galactopyranosyl-D-gluconic Acid Calcium Complex; Calcium Glubionate; Calcium Glucono-galacto-gluconate; Calcium Gluconolactobionate; Gluconogalactogluconic Acid Calcium |

Origin of Product |

United States |

Pharmacological Mechanisms of Calcium Glubionate Action

Cellular and Molecular Interactions

The fundamental mechanism of calcium glubionate involves its dissociation in the body to release calcium ions (Ca2+), which are then available to participate in a multitude of cellular processes. patsnap.comnih.gov

Calcium Ion Dynamics and Bioavailability Pathways

Upon administration, this compound dissolves and releases calcium ions into the bloodstream. patsnap.com The bioavailability of calcium from this salt is a critical factor in its therapeutic efficacy. While intravenous administration ensures 100% bioavailability, oral absorption is a more complex process. nih.govmims.com

Calcium is primarily absorbed in the small intestine, with the duodenum being a key site. mims.com This absorption occurs through two main pathways: a transcellular active transport process that is dependent on calcitriol (B1668218) (the active form of vitamin D) and a passive paracellular diffusion process. mims.commdpi.com The acidic environment of the stomach helps to solubilize and ionize calcium from its salts, preparing it for absorption in the more alkaline environment of the intestine. mdpi.com

The bioavailability of calcium can be influenced by the specific salt form. Studies have suggested that calcium from organic salts like calcium gluconate may have higher bioavailability compared to inorganic sources like calcium carbonate, particularly in individuals with reduced stomach acid (achlorhydria). nih.govscispace.com The presence of the gluconate and lactobionate (B10762962) moieties in this compound contributes to its solubility and may facilitate a more efficient release and subsequent absorption of calcium ions. scbt.commejeri.dk

Enzymatic and Co-factor Roles within Biological Systems

Calcium ions act as a critical cofactor for a multitude of enzymes. medicalnewstoday.comstaywellsolutionsonline.com Their presence is essential for the catalytic activity of these enzymes, which are involved in processes such as blood coagulation and signal transduction. patsnap.comderangedphysiology.com For instance, several clotting factors in the coagulation cascade require calcium ions to become activated and facilitate the formation of a blood clot. patsnap.com

Chelation Mechanisms of the Gluconate Component

The gluconate component of this compound is a chelating agent. patsnap.comepa.gov Chelation is a process where an ion or molecule binds to a central metal ion at multiple points. The gluconate ion, with its multiple hydroxyl (-OH) and a carboxylate (-COO⁻) group, can form stable complexes with metal ions like calcium. patsnap.com This chelation enhances the solubility of the calcium salt in aqueous environments. scbt.com By sequestering calcium ions, the gluconate can prevent their precipitation, which is particularly relevant in the varying pH environments of the digestive tract. mejeri.dkpatsnap.com This property helps to maintain calcium in a soluble, absorbable form. mdpi.com

Systemic Physiological Regulation

The primary systemic effect of this compound is its contribution to the maintenance of calcium homeostasis.

Contributions to Calcium Homeostasis Maintenance

Calcium homeostasis is the tight regulation of calcium concentration in the blood, a process critical for normal physiological function. nih.gov This balance is maintained by the interplay of hormones, primarily parathyroid hormone (PTH), vitamin D, and calcitonin, which regulate calcium absorption in the gut, reabsorption in the kidneys, and exchange from bone. nih.gov

By providing a bioavailable source of calcium, this compound helps to replenish serum calcium levels. zeelabpharmacy.com This is particularly important in conditions of calcium deficiency (hypocalcemia). zeelabpharmacy.comnih.gov Restoring normal calcium levels ensures the proper functioning of numerous bodily systems, including the nervous, muscular, and skeletal systems. drugbank.comclevelandclinic.org For example, adequate calcium levels are essential for nerve impulse transmission, muscle contraction, and the structural integrity of bones. patsnap.commedicalnewstoday.com

Studies have shown that calcium gluconate supplementation can effectively improve bone mineralization and restore calcium balance, for instance, in individuals who have undergone gastrectomy and may have impaired calcium absorption. nih.govscilit.com

Influence on Neuromuscular Excitability and Function

Calcium is fundamental in regulating the threshold of action potential excitation in nervous and muscular systems. wikipedia.orgwikipedia.org The concentration of extracellular calcium ions directly impacts the voltage-gated sodium channels in nerve and muscle cells. A low concentration of extracellular calcium (hypocalcemia) lowers the threshold potential, bringing it closer to the resting membrane potential. biotechrep.ir This proximity means that a smaller stimulus is required to trigger the opening of sodium channels, leading to a state of increased neuromuscular excitability. mims.combiotechrep.ir

Clinically, this hyperexcitability can manifest as a range of symptoms, from perioral tingling sensations and muscle cramps to more severe signs like carpopedal spasms (Trousseau's sign), facial muscle twitching (Chvostek's sign), tetany, and seizures. mims.comctdbase.org By providing calcium ions, this compound helps to restore normal extracellular calcium levels. This normalization raises the excitation threshold of neurons and muscle cells back to its resting state, thereby alleviating the symptoms of increased neuromuscular excitability. dsmz.dectdbase.org The therapeutic effect of parenteral calcium administration is the normalization of pathologically low serum calcium levels and the consequent relief from hypocalcemic symptoms. dsmz.dectdbase.org

Table 1: Manifestations of Altered Neuromuscular Excitability in Hypocalcemia

| Clinical Sign/Symptom | Description | Underlying Mechanism |

|---|---|---|

| Paresthesias | Tingling or "pins and needles" sensation, often around the mouth and in the extremities. mims.com | Heightened excitability of sensory nerve fibers. |

| Tetany | Involuntary muscle contractions, ranging from mild tremors to severe spasms. mims.combiotechrep.ir | Spontaneous discharge of motor nerve fibers due to a lowered action potential threshold. biotechrep.ir |

| Carpopedal Spasm (Trousseau's Sign) | Spasm of the hand and wrist induced by ischemia. mims.com | A latent manifestation of increased neuromuscular irritability. mims.com |

| Facial Muscle Twitching (Chvostek's Sign) | Contraction of ipsilateral facial muscles in response to tapping the facial nerve. mims.com | Increased excitability of the facial nerve. mims.com |

| Seizures | Can occur in severe cases of hypocalcemia. mims.com | Result of heightened excitability of cerebral neurons. ctdbase.org |

Cardioprotective Actions at the Myocardial Level

Calcium ions play a critical role in myocardial function, including contraction and the propagation of electrical impulses. While calcium itself is essential for cardiac contractility, the administration of calcium salts like this compound has a significant cardioprotective role, particularly in the context of severe hyperkalemia (abnormally high potassium levels).

Hyperkalemia induces a partial depolarization of the cardiomyocyte cell membrane resting potential. This change brings the resting potential closer to the threshold for inactivation of voltage-gated sodium channels, leading to a decrease in membrane excitability and conduction velocity. These effects can result in life-threatening cardiac arrhythmias and cardiac arrest.

The administration of intravenous calcium does not lower serum potassium levels but directly antagonizes the cardiotoxic effects of hyperkalemia. By increasing the extracellular calcium concentration, the threshold potential for excitation is raised, effectively restoring the normal gradient between the resting membrane potential and the threshold potential. This stabilization of the cardiac cell membrane reduces myocardial excitability and lessens the likelihood of developing arrhythmias. ctdbase.org This cardioprotective effect is a cornerstone of emergency management for severe hyperkalemia.

Table 2: Role of Calcium in Myocardial Protection During Hyperkalemia

| Condition | Effect on Cardiomyocyte | Mechanism of Calcium Action | Therapeutic Goal |

|---|---|---|---|

| Normal State | Normal resting membrane potential and action potential propagation. | N/A | Maintain normal cardiac function. |

| Hyperkalemia | Depolarization of resting membrane potential, reduced excitability, slowed conduction. | Increases the threshold potential, restoring the difference between resting and threshold potentials. | Stabilize the myocardium and prevent fatal arrhythmias. |

| Calcium Administration | Membrane potential is stabilized despite high potassium levels. | Antagonizes the membrane effects of hyperkalemia. | Reduce the immediate risk of cardiac arrest while other treatments lower potassium levels. ctdbase.org |

Role in Hemostatic and Coagulation Pathways

Calcium ions are indispensable for hemostasis and the proper functioning of the coagulation cascade. mims.comguidetopharmacology.org They are required as a cofactor at multiple steps in the process that leads to the formation of a stable fibrin (B1330869) clot.

The coagulation cascade involves a series of enzymatic reactions where proenzymes are converted into active enzymes. Several of these critical steps are dependent on calcium ions, including:

The activation of Factor X by both the intrinsic and extrinsic pathways.

The activation of prothrombin (Factor II) to thrombin (Factor IIa).

The function of Factor XIII (fibrin-stabilizing factor), which cross-links fibrin polymers to form a stable clot.

In situations of massive blood transfusion, citrate (B86180) is often used as an anticoagulant in stored blood products. Citrate chelates ionized calcium, which can lead to iatrogenic hypocalcemia in the recipient, thereby impairing their coagulation function. Administering calcium, such as this compound, is crucial in these scenarios to replenish ionized calcium levels and support the body's natural hemostatic mechanisms. Furthermore, studies have investigated the inclusion of calcium gluconate in topical hemostatic agents to enhance their efficacy by leveraging the pro-coagulant effect of calcium ions. Research has also shown that the combination of calcium gluconate with other agents can effectively reduce postpartum hemorrhage by improving coagulation function and shortening hemostasis time.

Therapeutic Research and Clinical Efficacy Studies of Calcium Glubionate

Research on Hypocalcemic Conditions

Hypocalcemia, a condition characterized by low serum calcium levels, can arise from various underlying disorders. Research has explored the utility of calcium glubionate in managing both primary and secondary causes of hypocalcemia.

Primary Hypocalcemia Syndromes

Primary hypocalcemia often stems from inadequate parathyroid hormone (PTH) production, known as hypoparathyroidism. patsnap.comempendium.com In such cases, the body's ability to regulate calcium is impaired, necessitating external supplementation. patsnap.com While oral calcium and vitamin D are the mainstays of chronic management, intravenous calcium gluconate is employed in acute, symptomatic episodes of hypocalcemia, such as tetany, to rapidly restore serum calcium levels. empendium.comdroracle.aimsdmanuals.com Research in patients with hypoparathyroidism who undergo procedures that further compromise calcium absorption, such as bariatric surgery, highlights the challenges in maintaining normocalcemia and the critical role of intravenous calcium preparations like calcium gluconate when oral supplementation is insufficient. bioscientifica.com

Hypocalcemia in Specific Patient Populations

The efficacy of this compound has been specifically evaluated in patient groups who are particularly vulnerable to hypocalcemia.

In critically ill children, hypocalcemia is a common concern. Studies comparing intravenous calcium gluconate to calcium chloride for treating hypocalcemia in this population have yielded mixed results. One prospective, randomized, double-blind study involving 49 critically ill children (ages 1 day to 17 years) found that calcium chloride led to a greater increase in ionized calcium levels compared to an equivalent dose of calcium gluconate. anmfonline.orgbestbets.org Specifically, the mean increase in ionized calcium was 0.19 mmol/L in the calcium chloride group versus 0.09 mmol/L in the calcium gluconate group. bestbets.org Another study involving pediatric patients in an intensive care unit setting also suggested that calcium chloride is superior to calcium gluconate in treating hypocalcemia in critically ill children. rcpch.ac.uk However, other research in pediatric patients undergoing surgery did not find a significant difference in the ionization of calcium gluconate and calcium chloride, suggesting both are rapid and equivalent in releasing ionized calcium under certain conditions. bestbets.orgrcpch.ac.uk

Comparison of Calcium Gluconate and Calcium Chloride in Critically Ill Children

| Study Characteristic | Calcium Gluconate | Calcium Chloride | Reference |

| Patient Population | Critically ill children (1 day - 17 years) | Critically ill children (1 day - 17 years) | anmfonline.orgbestbets.org |

| Mean Increase in Ionized Calcium | 0.09 mmol/L | 0.19 mmol/L | bestbets.org |

| Conclusion | Less effective at increasing ionized calcium | More effective at increasing ionized calcium | bestbets.orgrcpch.ac.uk |

Neonatal hypocalcemia, particularly in preterm infants, is a significant clinical issue. aap.org Research has demonstrated the effectiveness of calcium gluconate in this population. A prospective, double-blind study on 43 preterm infants with hypocalcemia showed that a single infusion of calcium gluconate (100 mg/kg) significantly increased both total and ionized serum calcium levels within 3 to 6 hours, and also reduced clinical signs of hypocalcemia like irritability and jitteriness. nih.govdroracle.ai Prophylactic administration of intravenous calcium gluconate has also been studied to prevent early-onset neonatal hypocalcemia in high-risk neonates. anmfonline.org One randomized clinical trial compared two different prophylactic doses (200 mg/kg/day vs. 400 mg/kg/day) but found that the higher dose was not more effective than the lower dose in preventing neonatal hypocalcemia. paediatricaindonesiana.orgresearchgate.net

Efficacy of Calcium Gluconate in Neonatal Hypocalcemia

| Study Type | Intervention | Outcome | Reference |

| Treatment Study (Preterm Infants) | Single dose of calcium gluconate (100 mg/kg) | Increased total and ionized serum calcium; decreased clinical signs of hypocalcemia. | nih.govdroracle.ai |

| Prophylactic Study (Neonates) | 400 mg/kg/day vs. 200 mg/kg/day | 400 mg/kg/day was not more effective than 200 mg/kg/day in preventing hypocalcemia. | paediatricaindonesiana.orgresearchgate.net |

Patients who have undergone gastrectomy (surgical removal of all or part of the stomach) are at an increased risk of calcium malabsorption and subsequent bone disease due to altered gastric acidity. nih.govresearchgate.net Research has shown that calcium gluconate supplementation can be effective in this patient population. A study involving 26 gastrectomized individuals revealed histological evidence of hyperparathyroidism and impaired bone mineralization. nih.gov In a subset of five of these patients with sufficient vitamin D levels, treatment with calcium gluconate for at least six months led to a significant increase in bone mineral density. nih.govresearchgate.net Furthermore, a study in a mouse model of achlorhydria (lack of stomach acid) demonstrated that calcium gluconate was superior to calcium carbonate in maintaining calcium homeostasis. nih.govresearchgate.net This suggests that calcium gluconate, which does not require an acidic environment for absorption, is a more suitable option for individuals with reduced stomach acid production. researchgate.net In cases of severe hypocalcemia following gastrectomy and bowel resection, intravenous calcium gluconate has been used to initially stabilize calcium levels before transitioning to an oral formulation like calcium citrate (B86180). nih.gov

Neonatal Hypocalcemia

Research on Electrolyte Imbalance Management

Beyond its use in hypocalcemia, calcium gluconate plays a crucial role in the emergency management of other electrolyte imbalances, most notably hyperkalemia (high serum potassium levels). patsnap.comjohs.com.sa While it does not lower the serum potassium level, intravenous calcium gluconate is administered to antagonize the cardiotoxic effects of hyperkalemia. nih.govmedscape.com It works by stabilizing the cardiac cell membrane, thereby reducing the risk of life-threatening arrhythmias. nih.govmedscape.com This makes it a first-line treatment in the emergent setting of hyperkalemia with ECG changes. medscape.comnih.gov Similarly, it is used to counteract the cardiac effects of hypermagnesemia (high magnesium levels). patsnap.comnih.gov

Hyperkalemia-Associated Cardiac Abnormalities

Elevated levels of potassium in the blood, a condition known as hyperkalemia, can lead to life-threatening cardiac arrhythmias by destabilizing the cardiac cell membrane. nih.gov Intravenous calcium gluconate is a first-line treatment aimed at stabilizing the myocardium to prevent such events. nih.govwww.gov.uk The mechanism of action involves calcium's ability to antagonize the effects of potassium at the cellular level, thereby restoring the normal transmembrane voltage gradient of cardiac myocytes. nih.govescardio.org This effect is temporary and does not lower serum potassium levels, but it provides a critical window for other therapies to take effect. www.gov.ukescardio.org

A prospective observational study investigated the effectiveness of intravenous calcium gluconate in patients with hyperkalemia and associated electrocardiogram (ECG) changes. nih.gov The study analyzed 243 ECG pathologies related to hyperkalemia, of which 79 were main rhythm disorders. nih.gov While the treatment did not show a statistically significant change in non-rhythm ECG disorders, it did lead to an improvement in 9 of the 79 main rhythm disorders, a statistically significant finding. nih.gov This suggests that calcium gluconate may be more effective for rhythm disturbances caused by hyperkalemia. nih.govturkjemergmed.com Clinical guidelines recommend the administration of calcium gluconate in cases of severe hyperkalemia, especially when ECG abnormalities are present. www.gov.uk

Magnesium Toxicity Reversal Strategies

Magnesium toxicity, often iatrogenic from the administration of magnesium sulfate (B86663) for conditions like preeclampsia, can result in severe complications including respiratory depression and cardiac arrest. nih.govobgproject.com Calcium gluconate serves as a direct antagonist to magnesium's effects at the neuromuscular junction and in the cardiovascular system. nih.govdroracle.ai It is a crucial component in the immediate management of magnesium toxicity. obgproject.comdroracle.ai

Research, primarily in the form of case reports and scoping reviews, supports the use of intravenous calcium to counteract the life-threatening effects of hypermagnesemia. jst.go.jp Studies have described the successful reversal of respiratory arrest and depression in pregnant women with hypermagnesemia following the administration of calcium gluconate. jst.go.jp The rationale for its use is based on its ability to competitively inhibit magnesium at the neuromuscular junction, thereby alleviating symptoms like muscle weakness and respiratory depression. obgproject.comdroracle.ai While large-scale clinical trials are limited, existing evidence and clinical guidelines advocate for the prompt use of calcium in suspected cases of magnesium toxicity-induced cardiac arrest. droracle.aijst.go.jp

Research in Bone Metabolism and Skeletal Health

Calcium is a fundamental mineral for bone health, and its supplementation is a cornerstone in the prevention and management of various skeletal disorders. This compound is indicated for conditions such as osteoporosis, osteomalacia, and hypoparathyroidism, which are characterized by low calcium levels. drugbank.com

Osteoporosis and Osteomalacia Pathophysiology

Osteoporosis is a metabolic bone disease characterized by low bone mass and microarchitectural deterioration of bone tissue, leading to an increased risk of fracture. jomh.org Osteomalacia, on the other hand, is a condition of defective bone mineralization. nih.gov Both conditions can be influenced by calcium and vitamin D status. nih.govfao.org Inadequate calcium intake contributes to a negative calcium balance, which in turn leads to increased bone resorption to maintain serum calcium levels, a key factor in the pathogenesis of osteoporosis. fao.org In osteomalacia, insufficient calcium and phosphate (B84403) levels prevent normal bone mineralization.

Research has shown that calcium supplementation can be effective in managing these conditions. For instance, a study on gastrectomized patients, who are at high risk for osteomalacia due to impaired calcium absorption, found that calcium gluconate supplementation significantly increased bone mineral density. nih.gov

Hypoparathyroidism-Related Bone Dysregulation

Hypoparathyroidism is a condition characterized by insufficient parathyroid hormone (PTH) production, leading to hypocalcemia and hyperphosphatemia. nih.gov PTH plays a crucial role in calcium homeostasis by regulating its absorption in the intestines and reabsorption in the kidneys. nih.gov The lack of PTH in hypoparathyroidism disrupts this balance, often requiring lifelong supplementation with calcium and active vitamin D to maintain normal serum calcium levels and prevent symptoms of hypocalcemia. nih.govoup.com

Calcium supplements are a primary treatment for managing hypoparathyroidism. drugbank.comese-hormones.org While calcium carbonate is a common choice due to its high elemental calcium content, other forms like calcium gluconate may be preferred in certain patient populations, such as those with atrophic gastritis or those taking proton pump inhibitors. ese-hormones.org The goal of therapy is to control symptoms of hypocalcemia and maintain serum calcium within a target range. oup.com

Effects on Bone Mineral Density and Turnover Markers

Clinical studies have evaluated the impact of calcium supplementation on bone mineral density (BMD) and bone turnover markers (BTMs). BTMs, such as C-terminal telopeptide of type 1 collagen (CTX) for resorption and procollagen (B1174764) type 1 N-terminal propeptide (P1NP) for formation, provide insights into the dynamic process of bone remodeling. racgp.org.au

A randomized controlled trial in postmenopausal women compared the effects of different calcium supplements, including calcium carbonate and microcrystalline hydroxyapatite, on serum calcium and BTMs. cambridge.org The study found that after 3 months, all calcium supplements led to a reduction in bone turnover, as indicated by decreased levels of both CTX and P1NP. cambridge.org Another study focusing on a combination of calcitriol (B1668218) and calcium gluconate in elderly male patients with osteoporosis showed that the combination therapy significantly increased BMD and positively influenced bone turnover markers compared to calcium gluconate alone. jomh.org Specifically, the combination led to a decrease in the resorption marker tartrate-resistant acid phosphatase-5b (TRAP-5b) and an increase in formation markers like osteocalcin. jomh.org

Combined Modality Research in Bone Health

To optimize bone health outcomes, research has explored the synergistic effects of calcium combined with other agents, particularly vitamin D and other minerals. Vitamin D is essential for calcium absorption, and its co-administration is a standard practice in the management of osteoporosis. thieme-connect.commdpi.com

A study investigating the combination of calcium gluconate and calcitriol (the active form of vitamin D) in elderly men with osteoporosis found that this combination significantly increased bone mineral density and improved balance function, whereas calcium gluconate alone had a minimal impact. jomh.org The combination also had a more significant effect on bone metabolism and turnover markers. jomh.org Other research has looked at the benefits of combining potassium with calcium and vitamin D, suggesting potential synergistic effects on bone health. thieme-connect.com Furthermore, studies have explored the combination of calcium with bisphosphonates, a class of drugs that inhibit bone resorption. A retrospective cohort study found that combining calcitriol with bisphosphonates in postmenopausal women with osteoporosis significantly improved the therapeutic effect, bone mineral density, and bone metabolism markers. nih.gov

Investigational Therapeutic Applications

This compound, a salt combining calcium with gluconate and lactobionate (B10762962), is primarily used to treat calcium deficiencies. However, ongoing research has explored its efficacy in a range of other therapeutic areas. These investigational applications leverage its role in cellular processes, ion antagonism, and tissue repair. This article details the clinical and research findings related to these novel uses.

This compound and other calcium salts are indicated in the management of lead poisoning. citeab.comrcsb.orgwikipathways.org The therapeutic rationale is based on the antagonistic relationship between calcium and lead; calcium can competitively inhibit lead's absorption and its binding to critical proteins. medsci.org Chelation therapy is a primary treatment for removing heavy metals like lead from the body. uni-freiburg.de

A significant application has been observed in alleviating the severe abdominal colic associated with lead toxicity. A randomized, single-blind, controlled trial investigated the efficacy of intravenous calcium gluconate in patients suffering from intractable abdominal pain due to lead-contaminated opium. wikipedia.orgresearchgate.net The study involved 50 adult patients randomly assigned to two groups: one receiving conventional treatment (morphine) and the other receiving conventional treatment plus 1 gram of intravenous calcium gluconate. wikipedia.orgresearchgate.net

The results showed a statistically significant reduction in pain scores for the group receiving calcium. While pain scores were similar at 15 minutes, the calcium group reported significantly lower pain at 30 minutes and 60 minutes post-intervention. wikipedia.orgresearchgate.net This suggests that intravenous calcium administration can be an effective adjunct to standard therapy for improving abdominal pain in lead poisoning cases. wikipedia.org However, other studies on the general use of calcium supplementation to reduce blood lead levels (BLLs) in children have produced conflicting results, with one trial finding no significant effect on BLLs in children who were already calcium sufficient. medsci.orggencat.cat

Table 1: Efficacy of Intravenous Calcium Gluconate in Alleviating Lead-Induced Abdominal Pain

| Time Point | Mean VAS Score (Conventional Treatment) | Mean VAS Score (Conventional + IV Calcium Gluconate) | P-Value |

| Before Treatment | Similar in both groups | Similar in both groups | N/A |

| 15 Minutes | 64.7 ± 10.4 | 67.1 ± 10.9 | 0.437 |

| 30 Minutes | 64.6 ± 10.9 | 58.0 ± 11.2 | 0.041 |

| 60 Minutes | 63.8 ± 10.7 | 53.6 ± 10.9 | 0.002 |

Data sourced from a randomized controlled trial involving 50 patients with lead poisoning. wikipedia.orgresearchgate.net The Visual Analogue Scale (VAS) was used to measure pain from 0 to 100 mm.

This compound and calcium gluconate have been indicated as adjunctive treatments for exudative dermatoses, which are skin conditions characterized by the oozing of fluid. citeab.comrcsb.orgresearchgate.net Examples of such conditions include dermatitis herpetiformis. rcsb.org The therapeutic benefit in these cases is attributed to calcium's ability to decrease capillary permeability. rcsb.org By reducing the leakiness of small blood vessels, calcium salts can help to control the exudation and associated symptoms like pruritus (itching) that may be caused by certain drugs. rcsb.org

While this application is mentioned in drug literature, detailed clinical efficacy studies specifically investigating this compound for various exudative conditions are not extensively represented in recent research. The primary mechanism remains centered on stabilizing cell membranes and capillaries. rcsb.org

A novel application of calcium has been identified in the field of gynecology, specifically in promoting endometrial repair. Intrauterine adhesions (IUA), or Asherman's syndrome, can cause infertility, and surgical resection is the standard treatment, though recurrence is high. A recent case report highlighted the successful use of an autologous platelet-rich gel (APG), activated by 10% calcium gluconate, to treat a patient with moderate IUA following surgery.

In this case, the calcium gluconate-activated APG was perfused into the uterine cavity. The activation of platelet-rich plasma (PRP) with calcium converts soluble fibrinogen into a stable, insoluble fibrin (B1330869) gel, which allows for the prolonged release of growth factors that promote tissue regeneration. The gel also acts as a mechanical barrier to prevent new adhesions from forming. Following the treatment, the patient's endometrium was significantly repaired, leading to a successful pregnancy. This approach is seen as a promising new strategy for IUA treatment.

Separately, a double-blind randomized controlled trial involving 200 women at high risk for ovarian hyperstimulation syndrome (OHSS) found that intravenous calcium gluconate infusion significantly reduced the incidence of OHSS from 23% in the placebo group to 7% in the calcium group, without affecting pregnancy rates.

Table 2: Case Study of Calcium Gluconate-Activated APG for Intrauterine Adhesions (IUA)

| Patient Profile | Intervention | Outcome |

| 34-year-old female with moderate IUA and amenorrhea. | Hysteroscopic surgery followed by intrauterine perfusion of autologous platelet-rich gel (APG) activated with 10% calcium gluconate, plus hormone therapy. | Significant endometrial repair, restoration of menses, and successful pregnancy with no reported complications. |

The role of calcium in wound healing is multifaceted, extending from its function in blood coagulation to its action as a signaling molecule that directs cellular activities. Calcium ions are critical for the proliferation and differentiation of keratinocytes and fibroblasts, which are key cells in skin repair. Investigational therapies have utilized calcium gluconate to activate biological products that modulate wound healing.

Studies have shown that platelet-rich plasma (PRP) gels activated with calcium gluconate can accelerate the healing of diabetic skin ulcers. Another innovative approach involves the creation of a topical autologous blood clot (TABC) product. In this point-of-care method, a patient's own blood is mixed with calcium gluconate and kaolin (B608303) to form a clot that can be applied to wounds. A study on 29 patients with chronic diabetic foot ulcers found that this treatment resulted in complete closure in 95% of wounds by week 12. A similar product was found to significantly reduce wound area in acute full-thickness wounds in a preclinical model.

Furthermore, in vitro research on human dermal fibroblasts exposed to hydrofluoric acid showed that calcium gluconate could alleviate the toxic effects, partly through the Wnt/β-catenin signaling pathway, which is involved in wound healing and tissue repair.

One of the most well-documented investigational and emergency uses of calcium salts, particularly calcium gluconate, is in the management of chemical burns caused by hydrofluoric acid (HF). HF causes severe, progressive tissue necrosis and intense pain due to the free fluoride (B91410) ion, which penetrates deep into tissues and binds to calcium and magnesium, leading to cell death and systemic toxicity.

The primary treatment strategy involves the immediate application of a 2.5% calcium gluconate gel to the affected area after copious water irrigation. researchgate.net The mechanism of action is the neutralization of the fluoride ion; calcium ions from the gel bind with fluoride ions to form insoluble and inert calcium fluoride (CaF₂), preventing further tissue destruction. This application provides pain relief and limits the extent of the burn. researchgate.net For more severe or refractory burns, treatment may escalate to subcutaneous or even intra-arterial injections of calcium gluconate to deliver calcium to deeper affected tissues. For inhalation exposures, nebulized calcium gluconate has also been used.

Table 3: Role of Calcium Gluconate in Hydrofluoric Acid (HF) Burn Management

| Application Method | Description | Mechanism of Action |

| Topical Gel (2.5%) | Applied freely and massaged into the affected skin every 15 minutes until pain subsides. | Calcium ions bind with fluoride ions to form insoluble calcium fluoride, neutralizing the acid. |

| Subcutaneous Injection | Infiltration of 5% calcium gluconate solution around and into the burn area for refractory pain. | Delivers calcium directly to deeper tissues affected by fluoride ion penetration. |

| Intra-arterial Infusion | Infusion of a diluted calcium gluconate solution into the artery supplying the affected limb for severe burns. | Provides a high concentration of calcium to the entire vascular bed of the injured area. |

| Nebulized Solution | Administration of a 2.5% to 3% nebulized calcium gluconate solution for inhalation exposure. | Neutralizes fluoride ions on the surface of the respiratory tract. |

Specific Organ System Interventions

Neuroprotection and Neuroregeneration Research

An extensive review of scientific literature reveals a notable absence of studies specifically investigating the neuroprotective and neuroregenerative properties of this compound. While the broader role of calcium ions and related compounds in neuronal health is an active area of research, dedicated studies on this compound for protecting nerve cells or promoting their repair and regrowth have not been identified.

For context, related calcium compounds have been explored in this domain. For instance, research has indicated that platelet-rich plasma (PRP) gels activated by calcium gluconate may promote neuroregeneration and neuroprotection of spiral ganglion neurons in laboratory settings. frontiersin.org This highlights that while other calcium salts are being assessed for their potential therapeutic effects in neurology, similar research focusing specifically on this compound is not apparent in the available scientific literature. The dysregulation of intracellular calcium is known to be a critical factor in neurodegeneration, and conversely, moderate calcium concentrations can initiate cellular repair pathways. nih.govmdpi.com However, how this compound as a specific vehicle for calcium delivery might influence these processes remains uninvestigated.

Interactive Data Table: Research Findings on this compound in Neuroprotection and Neuroregeneration

| Study/Author | Research Focus | Key Findings |

| N/A | Neuroprotection | No specific studies on this compound were identified. |

| N/A | Neuroregeneration | No specific studies on this compound were identified. |

Viral Gene Delivery Enhancement Studies

There is no available scientific evidence from the conducted research to suggest that this compound has been studied for its potential to enhance viral gene delivery. Gene therapy often relies on viral vectors, such as adenoviruses or adeno-associated viruses (AAV), to deliver genetic material to target cells. nih.govbiorxiv.org The efficiency of this process, known as transduction, is a critical bottleneck.

Researchers have investigated various methods to improve transduction efficiency. Notably, studies have demonstrated that another calcium salt, calcium gluconate, when combined with phosphate-buffered saline (PBS), can significantly enhance adenovirus-mediated gene transfer in both laboratory (in vitro) and living organism (in vivo) models. The proposed mechanism involves the formation of calcium phosphate precipitates, which facilitate the entry of the virus into cells. However, there are no corresponding studies to indicate whether this compound could be used in a similar capacity or if it has been investigated for this purpose at all. Therefore, the role of this compound in the context of viral gene delivery remains an unresearched area.

Interactive Data Table: Research Findings on this compound in Viral Gene Delivery

| Study/Author | Viral Vector | Transduction Enhancement |

| N/A | Any | No specific studies on this compound were identified. |

Pharmacokinetic and Pharmacodynamic Research of Calcium Glubionate

Absorption Dynamics and Influencing Physiological Factors

The absorption of calcium from calcium glubionate, as with other calcium salts, is a complex process influenced by multiple physiological and dietary factors. mdpi.comwalterbushnell.com For calcium to be absorbed, it must be in a soluble, ionized form. mdpi.com The acidic environment of the stomach enhances the solubility and ionization of calcium salts. mdpi.comwalterbushnell.com

Key factors influencing the absorption of calcium from this compound include:

Vitamin D Status: Vitamin D, particularly in its active form calcitriol (B1668218), is crucial for the active transport of calcium across the intestinal epithelium. drugbank.comdoctorabad.comnih.gov

Age: The efficiency of calcium absorption varies with age. Infants have the highest absorption rate at about 60%, which decreases to 28% in prepubertal children, increases to 34% during puberty, and settles at around 25% in adults. drugbank.comdoctorabad.com

pH of the Lumen: An acidic environment in the gastrointestinal tract increases the solubility of calcium salts. mdpi.comdrugbank.com Patients with achlorhydria (reduced stomach acid) may have decreased calcium absorption. drugbank.comdoctorabad.comdrugbank.com this compound, being more soluble at a neutral pH than some other calcium salts, may be more effectively absorbed in individuals with hypochlorhydria. researchgate.net

Dietary Factors: Certain dietary components can affect calcium absorption. For instance, phytates and oxalates found in plant-based foods can bind to calcium and reduce its absorption. walterbushnell.com Conversely, taking calcium supplements with food can improve absorption. doctorabad.com

Luminal Concentration: The absorption of calcium in the ileum has been shown to increase proportionally with the luminal concentration of calcium gluconate solutions. mdpi.com

Studies in mouse models of achlorhydria have shown that this compound is superior to calcium carbonate in maintaining calcium metabolism. researchgate.net This suggests its utility in conditions of impaired gastric acidification. researchgate.net

Distribution Profiles within Biological Compartments

Once absorbed into the bloodstream, calcium is distributed throughout the body. Approximately 99% of the body's calcium is stored in the bones and teeth, which act as a major reservoir. nih.govfao.org The remaining 1% is found in the extracellular fluid, soft tissues, and various cytoplasmic organelles. mdpi.comfao.org

In the blood, calcium exists in three forms:

Ionized Calcium: This is the biologically active form and constitutes about 45-50% of total serum calcium. mdpi.comfda.gov

Protein-Bound Calcium: Approximately 40-45% of serum calcium is bound to proteins, primarily albumin. drugbank.comdoctorabad.comdrugbank.commedscape.com

Complexed Calcium: Around 8-10% is complexed with anions such as citrate (B86180), phosphate (B84403), and sulfate (B86663). mdpi.comfda.gov

The distribution of calcium is tightly regulated to maintain a stable concentration of ionized calcium in the extracellular fluid, which is crucial for numerous physiological functions. fao.org

Elimination Pathways and Clearance Mechanisms

The body eliminates calcium through both renal and fecal routes. A significant portion of ingested calcium that is not absorbed is excreted in the feces. drugbank.comdoctorabad.com Of the absorbed calcium, the primary route of elimination is via the kidneys. drugbank.com Approximately 20% of absorbed calcium is excreted in the urine. drugbank.commedscape.com

Renal excretion of calcium is a regulated process. The amount of calcium excreted in the urine can vary depending on the degree of calcium absorption, bone resorption rates, and renal conservation mechanisms. drugbank.com Thiazide diuretics, for example, can decrease urinary calcium excretion, potentially leading to higher serum calcium levels. drugbank.comdrugbank.com

Dose-Response Characterization in Preclinical and Clinical Systems

The pharmacodynamic effect of this compound is directly related to the increase in serum ionized calcium levels. patsnap.com This increase is essential for the normal functioning of the nervous, muscular, and skeletal systems. drugbank.com

Preclinical Systems:

Animal studies have been instrumental in characterizing the dose-response relationship of intravenous calcium administration. In dogs, intravenous administration of calcium gluconate at doses of 14, 28, and 42 mg/kg resulted in slight increases in mean arterial pressure and cardiac output for about 10 minutes, with no significant changes in cardiac rhythm. fda.gov

In a study on albino rats, calcium gluconate (50 mg/kg) was found to possess anti-inflammatory properties and enhanced the anti-inflammatory effect of etoricoxib. ijbcp.com

Research in a mouse model of achlorhydria demonstrated that calcium gluconate was more effective than calcium carbonate in maintaining calcium homeostasis. researchgate.net

Clinical Systems:

Following intravenous administration, calcium levels rise immediately, with the effects lasting from 30 minutes to 2 hours after the infusion is complete. bhs.org.au

A randomized controlled trial in adult patients showed that an acute bolus of calcium gluconate at 30 mg/kg rapidly increased serum ionized calcium levels. fda.gov

In pediatric patients with hypocalcemia, a bolus dose of 29 mg/kg of calcium gluconate also resulted in a rapid increase in serum ionized calcium. fda.gov

A study in a surgical intensive care unit developed a model to predict the change in ionized calcium levels based on the intravenous calcium dose, initial ionized calcium level, age, and presence of pancreatitis. nih.gov This model could help in more accurate dosing of calcium. nih.gov

A bioequivalence trial comparing calcium chloride and calcium gluconate in parturients undergoing cesarean delivery confirmed a 3:1 dose ratio of calcium gluconate to calcium chloride to achieve a similar increase in serum ionized calcium concentration. nih.gov

Interactive Data Table:

Interactions of Calcium Glubionate with Other Pharmacological Agents

Cardiovascular Drug Interactions

The co-administration of calcium glubionate with cardiac glycosides, such as digoxin (B3395198), can enhance the effects of the glycoside and heighten the risk of toxicity. rxlist.comfda.govfda.gov Both calcium and cardiac glycosides work to increase the concentration of intracellular calcium in the heart's muscle cells, which in turn boosts myocardial contractility. fda.gov Cardiac glycosides achieve this by inhibiting the Na+/K+-ATPase pump, which leads to a rise in intracellular sodium that facilitates calcium influx through the Na+/Ca2+ exchanger. fda.gov The addition of exogenous calcium from this compound further elevates these intracellular calcium levels. fda.gov This synergistic action can result in an excess of intracellular calcium, increasing the likelihood of cardiac arrhythmias and other signs of digoxin toxicity. rxlist.comfda.govfda.gov Hypercalcemia, an excess of calcium in the blood, is known to increase the risk of digoxin toxicity. fda.govfda.govnih.gov

Table 1: Interaction between this compound and Cardiac Glycosides

| Interacting Agent | Effect of Interaction | Clinical Implication |

| Cardiac Glycosides (e.g., Digoxin) | Potentiation of cardiac glycoside effects. rxlist.comfda.gov | Increased risk of arrhythmias and digoxin toxicity. rxlist.comfda.govfda.gov |

Calcium channel blockers (CCBs) exert their therapeutic effects, including the lowering of blood pressure, by blocking the entry of calcium into vascular smooth muscle and heart cells. glowm.comdrugs.com The concurrent use of this compound can counteract the effects of CCBs. glowm.comdrugs.com By increasing the concentration of calcium outside the cells, this compound can overcome the blockade created by CCBs, leading to a reduced therapeutic response. glowm.comdrugs.com This interaction represents a direct pharmacodynamic antagonism at the calcium channels. medscape.com

Table 2: Interaction between this compound and Calcium Channel Blockers

| Interacting Agent | Effect of Interaction | Clinical Implication |

| Calcium Channel Blockers (e.g., Verapamil) | Decreased effectiveness of the calcium channel blocker. glowm.com | Reduced control of conditions like hypertension. |

Cardiac Glycoside Potentiation and Associated Risks

Antimicrobial Agent Interactions

This compound can significantly reduce the absorption of tetracycline (B611298) and fluoroquinolone antibiotics from the gastrointestinal tract. glowm.comwebmd.commedscape.com This occurs because calcium ions bind to these antibiotic molecules, a process known as chelation, to form insoluble complexes. drugs.comdrugs.com These larger, insoluble compounds are not easily absorbed into the bloodstream, which can lead to lower than expected plasma concentrations of the antibiotic and potentially reduce its effectiveness. glowm.comwebmd.commedscape.com

Table 3: Interaction between this compound and Antimicrobial Agents

| Interacting Agent | Effect of Interaction | Clinical Implication |

| Tetracyclines (e.g., Doxycycline) | Decreased gastrointestinal absorption of the antibiotic due to chelation. webmd.comdrugs.com | Reduced antibiotic efficacy. medindia.net |

| Fluoroquinolones (e.g., Ciprofloxacin) | Decreased gastrointestinal absorption of the antibiotic due to chelation. webmd.comdrugs.com | Reduced antibiotic efficacy. |

Bone Metabolism Modulator Interactions

Bisphosphonates, such as alendronate, are a class of drugs prescribed for bone conditions like osteoporosis. Their absorption from the gut is known to be very low. mims.com The simultaneous intake of this compound can further hinder the absorption of bisphosphonates. webmd.comeverydayhealth.com Calcium ions can form complexes with bisphosphonate molecules, which impairs their ability to be absorbed. webmd.comeverydayhealth.com This can result in a diminished therapeutic effect of the bisphosphonate.

Table 4: Interaction between this compound and Bisphosphonates

| Interacting Agent | Effect of Interaction | Clinical Implication |

| Bisphosphonates (e.g., Alendronate) | Impaired gastrointestinal absorption of the bisphosphonate. webmd.comeverydayhealth.com | Suboptimal therapeutic effect for bone conditions. |

### 5.

The therapeutic efficacy and physiological role of this compound can be significantly influenced by concurrent administration of other pharmacological agents. These interactions can alter calcium homeostasis, affect drug absorption, or potentiate the effects of either substance, necessitating a thorough understanding of the potential outcomes.

#### 5.3.2. Vitamin D Analog Interactions and Synergies

A critical synergistic relationship exists between calcium and vitamin D. Vitamin D, particularly in its active form, calcitriol (B1668218) (1,25-dihydroxyvitamin D3), is essential for the intestinal absorption of calcium. mims.comnih.gov The body produces calcitriol through a series of conversion steps, starting with exposure to UV light. mims.com This active metabolite then acts as a hormone to regulate calcium levels, primarily by stimulating its absorption in the intestines. nih.gov

When this compound is administered, its bioavailability is significantly enhanced by adequate levels of vitamin D. Research has demonstrated that the combination of calcium and vitamin D supplementation is more effective at mitigating bone loss than calcium alone. guidetopharmacology.org This synergy is foundational in managing conditions characterized by deficient bone mineralization. The active metabolites of vitamin D, such as alfacalcidol (B1684505) or calcitriol, have been shown to significantly increase intestinal calcium absorption, which in turn can help normalize bone resorption processes. uni.lu

#### 5.4. Diuretic-Induced Calcium Homeostasis Alterations

Diuretics are a class of drugs that affect the body's fluid and electrolyte balance, and their interaction with calcium supplements like this compound is of significant clinical importance. The nature of the interaction depends on the class of the diuretic. nih.gov

Thiazide Diuretics: This class, which includes drugs like hydrochlorothiazide, decreases the renal excretion of calcium. nih.govnih.govguidetoimmunopharmacology.org This effect can be beneficial in conditions like idiopathic hypercalciuria to prevent the formation of calcium-containing kidney stones. guidetoimmunopharmacology.orgwikipedia.org However, when taken concurrently with calcium supplements, this reduced excretion increases the risk of developing hypercalcemia, an abnormally high level of calcium in the blood. nih.govnih.gov

Loop Diuretics: In contrast, loop diuretics such as furosemide (B1674285) increase the urinary excretion of calcium. nih.govclinexprheumatol.org This property is sometimes utilized therapeutically to manage hypercalcemia. nih.govclinexprheumatol.org For individuals on long-term loop diuretic therapy, the increased calcium loss can potentially lead to hypocalcemia if calcium intake is not sufficient, increasing the risk of bone demineralization over time. clinexprheumatol.org

Table 1: Effects of Diuretic Classes on Calcium Excretion and Potential Clinical Implications with Calcium Supplementation

| Diuretic Class | Example Drug | Effect on Urinary Calcium Excretion | Potential Clinical Implication with this compound |

|---|---|---|---|

| Thiazide Diuretics | Hydrochlorothiazide | Decrease nih.govguidetoimmunopharmacology.org | Increased risk of hypercalcemia nih.govnih.gov |

| Loop Diuretics | Furosemide | Increase nih.govclinexprheumatol.org | Increased risk of hypocalcemia (with long-term use) clinexprheumatol.org |

#### 5.5. Immunosuppressant Interactions

The interaction between this compound and immunosuppressive agents, particularly calcineurin inhibitors like cyclosporine and tacrolimus (B1663567), is complex and primarily revolves around the effects of these drugs on bone and mineral metabolism. These agents are mainstays in preventing organ transplant rejection. jst.go.jpe-enm.org

Animal and human studies have shown that both cyclosporine and tacrolimus can lead to bone loss. karger.comnih.govebsco.com These drugs can induce a state of high bone turnover, where bone resorption outpaces bone formation. karger.comnih.gov Specifically, both cyclosporine and tacrolimus have been found to increase urinary calcium excretion. uni.lu This renal calcium wasting is thought to be a result of the suppression of the vitamin D receptor by these drugs. uni.lunih.gov Even with elevated levels of active vitamin D, the kidneys are unable to conserve calcium effectively, suggesting a state of vitamin D resistance that may contribute to bone loss. uni.lunih.gov Therefore, patients on these immunosuppressants may experience altered calcium homeostasis, which can impact the therapeutic strategy for calcium supplementation.

#### 5.6. Anticonvulsant and Corticosteroid Influence

Long-term therapy with certain anticonvulsants and corticosteroids can significantly disrupt calcium metabolism, often necessitating careful monitoring and management of calcium levels.

Anticonvulsants: Certain antiepileptic drugs, such as phenytoin (B1677684) and phenobarbital, are known to interfere with calcium and vitamin D metabolism. karger.comnih.gov Phenytoin can induce the hepatic cytochrome P450 system, which accelerates the breakdown of vitamin D, leading to lower levels of its active form. karger.comfishersci.pt This, in turn, reduces the intestinal absorption of calcium. karger.combohrium.com Some studies suggest phenytoin may also directly impair calcium absorption in the gut. fishersci.ptfrontiersin.org Phenobarbital has similar effects, contributing to impaired calcium absorption. frontiersin.org This disruption can lead to hypocalcemia and an increased risk of bone disorders like osteomalacia. nih.gov

Corticosteroids: Glucocorticoids, such as prednisone (B1679067) and prednisolone (B192156), are widely known to have detrimental effects on bone health. brieflands.comfishersci.at Their mechanisms include reducing the intestinal absorption of calcium and increasing its excretion through the kidneys, leading to a negative calcium balance. guidetopharmacology.orguni.lufishersci.atnih.gov This can trigger secondary hyperparathyroidism, where the body increases parathyroid hormone production to mobilize calcium from the bones. guidetopharmacology.org Furthermore, corticosteroids can inhibit the function of osteoblasts, the cells responsible for forming new bone. guidetopharmacology.orgnih.gov The dose and duration of corticosteroid therapy are directly related to the extent of calcium malabsorption and bone loss. mims.com While long-term use is associated with bone loss, one study observed that a single large dose of prednisolone could cause a transient increase in serum calcium, possibly due to suppressed bone formation and initially impaired urinary calcium excretion. mims.com

Table 2: Influence of Anticonvulsants and Corticosteroids on Calcium Metabolism

| Drug Class | Example Drug | Primary Mechanism of Interaction | Net Effect on Calcium Homeostasis |

|---|---|---|---|

| Anticonvulsants | Phenytoin, Phenobarbital | Induce metabolism of Vitamin D, leading to decreased calcium absorption. karger.comfishersci.pt May also directly inhibit calcium absorption. frontiersin.org | Can lead to hypocalcemia and bone demineralization. nih.gov |

| Corticosteroids | Prednisone, Prednisolone | Decrease intestinal calcium absorption and increase renal calcium excretion. guidetopharmacology.orgfishersci.at Inhibit bone formation. nih.gov | Negative calcium balance, increased risk of osteoporosis. uni.lubrieflands.com |

Safety Profile and Adverse Event Mechanism Research of Calcium Glubionate

Mechanisms of Hypercalcemia Induction

Calcium glubionate administration, particularly through the intravenous route, directly introduces calcium into the bloodstream. The fundamental mechanism of hypercalcemia induction from this compound is the direct elevation of serum ionized calcium levels. fda.govpatsnap.com When administered, this compound dissociates into ionized calcium and gluconate ions. fda.govpatsnap.com This bioavailable ionized calcium is the physiologically active form. fda.gov

Prolonged administration or excessive doses can overwhelm the body's homeostatic mechanisms for calcium regulation, which are primarily managed by parathyroid hormone (PTH), vitamin D, and calcitonin. drugs.comnih.gov These systems control calcium absorption from the gut, reabsorption in the kidneys, and exchange from bone. nih.gov If the rate of calcium infusion from this compound exceeds the capacity of these systems to promote excretion and deposition into bone, the concentration of calcium in the extracellular fluid rises, leading to a state of hypercalcemia. drugs.comnps.org.au Symptoms of hypercalcemia typically manifest when total serum calcium concentrations reach 12 mg/dL or higher. fda.govhres.ca

Metabolic side effects associated with prolonged use include both hypercalcemia (elevated calcium in the blood) and hypercalciuria (elevated calcium in the urine). drugs.com Hypercalciuria can occur as the kidneys attempt to excrete the excess calcium, which can lead to the formation of calcium nephrolithiasis (kidney stones) in some individuals. drugs.com

Tissue Damage Pathophysiology from Extravasation

Extravasation, the accidental leakage of intravenously administered medication into the surrounding tissue, is a significant adverse event associated with this compound. The resulting tissue damage is multifactorial, involving a cascade of physiological and chemical reactions. nih.govnih.gov The core of the pathophysiology is the development of iatrogenic calcinosis cutis, which is the deposition of insoluble calcium salts within the skin and subcutaneous tissues. nih.goviupui.edumdedge.com

The mechanisms contributing to tissue damage are complex and include:

Osmotic Imbalance and Cell Death: Calcium solutions, including calcium gluconate (a related compound), are hypertonic compared to normal serum. hcplive.com This high osmolality can induce an osmotic imbalance across cell membranes, leading to intracellular fluid retention and subsequent cell death. nih.govhcplive.com

Vasoconstriction and Ischemia: Calcium can induce prolonged depolarization and contraction of smooth muscles in the capillaries. nih.govhcplive.comemergencymedicalminute.org This vasoconstriction reduces local blood flow, leading to ischemic necrosis (tissue death due to lack of oxygen). hcplive.com

Protein Precipitation: As weakly acidic, hypertonic solutions, calcium salts are capable of precipitating proteins, which contributes directly to cell death and tissue necrosis. hcplive.comreliasmedia.com

Inflammatory Response: The presence of extravasated calcium triggers a local inflammatory response. emergencymedicalminute.orgmedicines.org.uk This involves the infiltration of inflammatory cells, which, along with tissue damage, can lead to erythema (redness), swelling, and induration (hardening of the tissue). nih.govoup.com

Progressive Calcification: The pathogenesis of calcinosis cutis involves the mineralization of calcium from both the extravasated solution and the cellular release of calcium from locally damaged tissues. nih.gov Studies in rats have shown that the total calcium content in the resulting mineralized plaques can be 100 times greater than the amount of calcium infused, indicating that calcium from damaged cells is a major contributor. nih.gov Collagen degeneration may also trigger the deposition of calcium phosphate (B84403). hcplive.comreliasmedia.comresearchgate.net

These events can manifest clinically as yellow-white papules, plaques, or nodules, which can progress to tissue necrosis, ulceration, and secondary infections. fda.govnih.gov

| Mechanism | Pathophysiological Process | Clinical Manifestation |

| Hypertonicity | Induces osmotic imbalance across cell membranes, causing intracellular fluid retention and cell death. nih.govhcplive.com | Swelling, edema, tissue necrosis. nih.govtandfonline.com |

| Vasoconstriction | Causes prolonged contraction of capillaries, leading to reduced blood flow and ischemic necrosis. nih.govhcplive.comemergencymedicalminute.org | Erythema, tissue necrosis. oup.comtandfonline.com |

| Protein Precipitation | Direct toxic effect of calcium's acidic and hypertonic nature, leading to cellular protein denaturation and cell death. hcplive.comreliasmedia.com | Tissue necrosis, ulceration. fda.govtandfonline.com |

| Inflammation | Triggers a local inflammatory response to tissue injury and calcium deposits. emergencymedicalminute.orgmedicines.org.uk | Erythema, pain, swelling, induration. nih.govoup.com |

| Progressive Calcification | Deposition of insoluble calcium salts from both the infusate and damaged cells, forming plaques (Calcinosis Cutis). nih.goviupui.edu | Hard papules, plaques, or nodules. fda.govnih.gov |

Cardiovascular System Perturbations

Calcium ions play a critical role in cardiac electrophysiology and muscle contraction. nih.govdrugbank.com While used therapeutically to stabilize cardiac membranes in the presence of hyperkalemia, perturbations in calcium concentration from this compound administration can lead to significant cardiovascular adverse events. wikipedia.organncaserep.com

The primary mechanism of action in a therapeutic context, such as hyperkalemia, is the antagonism of potassium's effect on the cardiac cell membrane. anncaserep.comdroracle.ai Elevated potassium levels decrease the resting membrane potential of cardiomyocytes, making them more excitable and prone to arrhythmia. anncaserep.comdroracle.ai Calcium administration increases the threshold potential, making the cell less likely to depolarize and thus stabilizing the membrane against arrhythmias. droracle.aidroracle.ai This effect is not due to a restoration of the resting membrane potential but is thought to be related to the restoration of conduction velocity through a calcium-dependent mechanism. droracle.aidroracle.ai

However, the administration of this compound, especially when rapid, can disrupt normal cardiac function through several mechanisms:

Arrhythmias: Rapid increases in serum calcium can slow the heart rate and precipitate cardiac arrhythmias. fda.govnsw.gov.au The influx of calcium ions is a key component of the cardiac action potential, and sudden shifts can lead to electrical instability. nih.gov This can manifest as bradycardia (a slow heart rate) or other arrhythmias, and in severe cases, syncope and cardiac arrest. fda.govnps.org.auphebra.com

Vasodilation and Hypotension: Rapid intravenous injection of calcium salts can cause vasodilation (widening of blood vessels), leading to a drop in blood pressure (hypotension). fda.govhres.caphebra.com

Interaction with Cardiac Glycosides: In patients taking digitalis or other cardiac glycosides, the effects of these drugs can be accentuated by calcium. kentpharma.co.uk This can precipitate digitalis intoxication, leading to serious arrhythmias. kentpharma.co.uk

Hypercalcemia itself causes characteristic changes on an electrocardiogram (ECG), including a shortened QT interval, and can sometimes prolong the PR and QRS intervals. nih.govnih.gov

Local Injection Site Reactions and Underlying Mechanisms

Intravenous administration of this compound can cause local reactions at the injection site, even without extravasation. The underlying mechanism is primarily due to the irritating nature of calcium salts to biological tissues. nps.org.auphebra.comkentpharma.co.uk

Venous Irritation: Solutions of calcium salts are known irritants. nps.org.auphebra.com When infused into a vein, this compound can cause phlebitis or venous irritation. nps.org.au This is a direct inflammatory reaction of the vein's endothelial lining to the chemical properties of the solution. To minimize this, administration into a large vein is often recommended to allow for rapid dilution of the solution by the blood. nps.org.auphebra.com

Inflammatory Response: The irritation can trigger a localized inflammatory cascade, leading to common injection site reactions such as pain, a burning sensation, and redness. nps.org.aumedicines.org.ukphebra.com These symptoms are indicators of the body's immediate defensive response to the chemical insult. medicines.org.uk

Tissue Infiltration: If the injection is not administered correctly (e.g., intramuscularly or subcutaneously instead of intravenously), the calcium, being insoluble in fatty tissue, can cause a more severe inflammatory reaction. medicines.org.ukkentpharma.co.uk This can lead to infiltration into adipose tissue, subsequent abscess formation, tissue induration (hardening), and necrosis. kentpharma.co.uk

These local reactions are a direct consequence of the chemical properties of the calcium salt solution interacting with the tissues surrounding the administration site. nps.org.auphebra.com

Systemic Toxicity Mechanisms

The systemic toxicity of this compound is synonymous with the pathophysiology of hypercalcemia. nih.gov When homeostatic mechanisms are overwhelmed, the resulting high levels of serum calcium can have deleterious effects on multiple organ systems. nps.org.auhres.ca

Neurological System: Hypercalcemia depresses the central and peripheral nervous systems. The elevated extracellular calcium concentration can alter the electrical potential of nerve cell membranes, making them less excitable. This can manifest as a range of symptoms from fatigue, muscle weakness, depression, and confusion at lower levels of hypercalcemia, to more severe neurologic symptoms like disorientation, hallucinations, hypotonicity, seizures, and coma as calcium levels rise. fda.govhres.ca

Renal System: The kidneys are central to calcium homeostasis and are significantly affected by hypercalcemia. High calcium levels impair the kidney's ability to concentrate urine by interfering with the action of antidiuretic hormone (ADH) on the collecting ducts. hres.ca This leads to polyuria (excessive urination) and, consequently, polydipsia (increased thirst). nps.org.auhres.ca Prolonged hypercalciuria can lead to the precipitation of calcium salts in the renal tubules (nephrocalcinosis) and the formation of kidney stones (renal calculi), which can impair renal function. nps.org.auhres.ca

Gastrointestinal System: Hypercalcemia reduces the excitability of smooth muscle in the gastrointestinal tract, leading to decreased motility. This is the underlying mechanism for common symptoms such as anorexia, nausea, vomiting, abdominal pain, and constipation. drugs.comnps.org.auhres.ca

Cardiovascular System: As discussed previously, severe hypercalcemia can lead to cardiac arrhythmias and, in extreme cases, cardiac arrest. nps.org.auhres.ca

The constellation of these systemic effects represents the clinical syndrome of hypercalcemia, which is the primary manifestation of systemic this compound toxicity. nps.org.auhres.ca

Preclinical and Translational Research Models for Calcium Glubionate

In Vitro Cellular and Tissue Culture Models

In vitro models are fundamental for studying the effects of calcium glubionate at the cellular and tissue level. These systems allow for controlled experiments to dissect specific biological processes.

One area of research involves the use of this compound in tissue engineering. It serves as a cross-linking agent for hydrogels used as scaffolds for cell culture. For instance, injectable alginate hydrogels can be cross-linked using porous microspheres loaded with calcium gluconate. acs.orgnih.gov These hydrogels, which form within minutes, provide a three-dimensional environment for culturing cells, such as for cartilage tissue engineering. acs.orgnih.gov Similarly, calcium gluconate is used with thrombin to solidify platelet-rich plasma (PRP) into gels, creating a 3D scaffold for cell culture applications. scielo.br

Studies have also explored its utility in gene delivery systems. In combination with phosphate-buffered saline (PBS), calcium gluconate has been shown to significantly enhance adenoviral gene transfer into various cell lines in vitro, including the human lung carcinoma cell line A549. nih.gov This finding is relevant for designing preclinical experiments for gene therapy, as it can increase the efficiency of gene delivery to target cells. nih.gov

Furthermore, the cellular effects of calcium ions delivered via calcium salts have been investigated. In studies comparing calcium chloride and this compound, both salts were found to have similar cytotoxic effects on HCT-116 colon cancer cells and normal dermal fibroblasts when combined with electroporation at equimolar concentrations. mdpi.com This research highlights the importance of the calcium ion itself in inducing cell death through mechanisms like mitochondrial dysfunction when cellular uptake is enhanced. mdpi.com

Animal Models of Disease Pathophysiology

Animal models are indispensable for studying the systemic effects of this compound in the context of complex physiological and pathological conditions that cannot be replicated in vitro.

| Model Type | Animal Model | Pathophysiology Investigated | Key Findings Related to this compound | Reference |

|---|---|---|---|---|

| Achlorhydria/Malabsorption | Atp4b-/- Mouse Model | Achlorhydria, calcium malabsorption, secondary hyperparathyroidism, osteomalacia. | Calcium gluconate was superior to calcium carbonate in restoring calcium/skeletal homeostasis. | researchgate.net, nih.gov |

| Achlorhydria/Malabsorption | Cckbr-/- Mouse Model | Hypochlorhydria, calcium malabsorption, osteopenia, post-traumatic bone loss. | Calcium gluconate supplementation can abolish increased bone resorption. | nih.gov |

| Achlorhydria/Malabsorption | X-irradiated Rat Model | Achlorhydria, impaired calcium absorption. | More efficient calcium absorption from soluble salts like calcium gluconate compared to insoluble salts. | karger.com |

| Electrolyte Imbalance | Surgical Rat Model of Hypoparathyroidism | Hypocalcemia, neuropsychological and cognitive symptoms. | Used to maintain normocalcemia to study the specific effects of PTH absence on behavior. | mdpi.com, endocrine-abstracts.org |

| Skeletal Disease | Rabbit Model | Bone mineralization. | IV calcium gluconate in combination with Vitamin D significantly increased bone mineralization. | fda.gov |

| Cardiovascular Function | Dog Model | Coronary hemodynamics. | IV calcium gluconate increased coronary blood flow and reduced coronary vascular resistance. | fda.gov |

| Cardiovascular Function | Horse Model | Cardiac function. | IV calcium gluconate improved cardiac function without significant alterations in rhythm. | fda.gov |

| Neuropsychiatric Disorders | Rat Model (Light-Dark Arena) | Anxiety. | Calcium gluconate may enhance the anxiolytic activity of diazepam. | nih.gov, bioline.org.br |

| Neuropsychiatric Disorders | Rat Model (Open-Field, Hole-Board) | Motor and exploratory activity. | Elevated serum calcium from calcium gluconate supplementation enhanced motor and exploratory behavior. | scielo.br |

Gastric acid is crucial for solubilizing dietary calcium salts, a prerequisite for absorption. drugbank.com Conditions of reduced or absent stomach acid, such as achlorhydria or hypochlorhydria, can lead to calcium malabsorption. nih.govdrugbank.com

To study this, researchers use animal models like the Atp4b-/- mouse , which lacks the H+-K+-ATPase required for gastric acid production and thus mimics achlorhydria. researchgate.netnih.gov Studies using this model have shown that calcium gluconate is more effective than calcium carbonate in maintaining calcium metabolism and restoring skeletal homeostasis. researchgate.netnih.gov Another model is the Cckbr-/- mouse , which is deficient in a gastrin receptor, leading to hypochlorhydria, secondary hyperparathyroidism, and osteopenia. nih.gov In these mice, calcium supplements with high solubility at neutral pH, such as calcium gluconate, have been shown to abolish the increased bone resorption associated with the condition. nih.gov

An older model involves gastric X-irradiation in rats to induce achlorhydria. karger.com Research with these rats demonstrated that calcium was absorbed more efficiently from highly soluble salts like calcium gluconate compared to slightly soluble salts like calcium carbonate, preventing the development of weaker, poorly mineralized bones. karger.com

Calcium homeostasis is tightly regulated, and imbalances like hypocalcemia can have severe consequences. hmpgloballearningnetwork.comahajournals.org Animal models are used to study the pathophysiology of these imbalances and the corrective effects of calcium supplementation.

A key model is the surgically-induced hypoparathyroidism model in rats . mdpi.com By removing the parathyroid glands, researchers can induce a state of chronic hypocalcemia due to the absence of parathyroid hormone (PTH), which is critical for calcium regulation. mdpi.com In these studies, calcium gluconate is often administered in the drinking water to maintain normocalcemia, allowing researchers to investigate the specific neuropsychological and cognitive consequences of the HypoPT condition, independent of low calcium levels. mdpi.comendocrine-abstracts.org

Animal models are also used to study the treatment of parturient paresis (milk fever) in dairy cows, a condition of acute hypocalcemia around parturition that interferes with muscle function. fda.gov These models have demonstrated the efficacy of various calcium salts, including calcium gluconate, in resolving the symptoms. fda.gov Furthermore, models of induced hyperkalemia are used to evaluate the cardioprotective effects of calcium gluconate. wikipedia.org

Skeletal diseases like osteoporosis and osteomalacia are characterized by reduced bone strength. msdmanuals.commedicalnewstoday.com Osteoporosis involves a loss of bone mass with a normal ratio of mineral to matrix, while osteomalacia ("soft bones") is due to impaired mineralization of the bone matrix. msdmanuals.commedicalnewstoday.comnih.gov

Animal models of achlorhydria (as described in 7.2.1) are also direct models for skeletal disease, as the resulting calcium malabsorption leads to mineralization defects and secondary hyperparathyroidism, histologically resembling osteomalacia. researchgate.netnih.gov Studies in gastrectomized patients, who have achlorhydria, show evidence of severe osteomalacia, and research in corresponding mouse models demonstrates that calcium gluconate supplementation is effective at restoring skeletal homeostasis. researchgate.netnih.gov

Fracture healing models are also employed, often in the context of underlying conditions like osteopenia. nih.gov For example, fracture healing has been studied in Cckbr-/- mice with hypochlorhydria. nih.gov While calcium supplementation did not significantly improve callus properties in these mice, it did reduce the mobilization of calcium from the intact skeleton, highlighting the importance of gastric acid for absorbing the extra calcium needed for healing. nih.gov

Other models focus on bone mineralization directly. Intravenous administration of calcium gluconate combined with vitamin D was found to significantly increase bone mineralization in rabbits, demonstrating a direct effect on bone health. fda.gov

Calcium is essential for cardiac function, including muscle contraction and stabilizing membrane potential. drugbank.comnih.gov Preclinical safety and efficacy studies for this compound utilize animal models to assess cardiovascular effects.

In a dog model , intravenous administration of calcium gluconate was shown to significantly increase coronary blood flow and reduce coronary vascular resistance without major changes in mean arterial pressure. fda.gov In another study using conscious horses , intravenous calcium gluconate resulted in improved cardiac function. fda.gov

Animal models of hyperkalemia are critical for studying the cardioprotective role of calcium gluconate. wikipedia.org In such models, high potassium levels are induced to provoke cardiac arrhythmias. The administration of calcium gluconate is then evaluated for its ability to reduce the excitability of cardiomyocytes and lower the risk of arrhythmia, thereby stabilizing cardiac function without directly lowering serum potassium levels. wikipedia.org

There is growing interest in the role of calcium signaling in neuropsychiatric disorders. nih.govd-nb.info Animal models of behavior are used to investigate how calcium levels and supplementation might influence anxiety, cognition, and motor activity.

The light-dark arena test in rats, a standard model for assessing anxiety-like behavior, was used to study the interaction between calcium and anxiolytic drugs. nih.govbioline.org.br One study found that co-administration of calcium gluconate with diazepam resulted in a statistically significant increase in the number of entries into the light arena, suggesting that calcium may enhance the anxiolytic activity of diazepam. nih.gov